9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane
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Description
The compound of interest is a part of the broader family of cyclic α-amino acids and spiro compounds, which are crucial in the search for biologically active compounds. These molecules, including azaspiro[4.5]decane derivatives, are synthesized for their potential roles in various biochemical and pharmacological applications. Their synthesis and study contribute significantly to medicinal chemistry and drug design, focusing on understanding their physical, chemical, and structural properties without direct application to drug dosage or side effects.
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves stereoselective methods to achieve the desired chirality and structural complexity. For instance, the synthesis of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione derivatives demonstrates the use of stereoselective synthesis to obtain enantiomers of unnatural cyclic α-amino acids, highlighting the intricate methods employed in synthesizing complex spirocyclic compounds (Żesławska, Jakubowska, & Nitek, 2017).
Molecular Structure Analysis
Crystal structure analysis provides insight into the spatial arrangement and bonding interactions within spirocyclic compounds. The molecular structure of related compounds, such as 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl-2]imidazo[1,2-a]pyridine, determined through X-ray crystallography, reveals the importance of conformational studies in understanding the properties and potential applications of these molecules (Guseinov et al., 2006).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis of 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones via copper-catalyzed oxidative ipso-cyclization illustrates the complex reactions these compounds can participate in, highlighting their reactivity and the potential for generating novel compounds with unique properties (Qian et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed novel synthesis methods for creating derivatives of the azaspiro[4.5]decane family, exploring their chemical properties and reactions. For instance, the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives and their anticancer activity against various cell lines demonstrates the compound's potential in medical applications, especially in oncology (Flefel et al., 2017). Additionally, the development of N-heterocycles from a-alkenoyl ketene acetals, including structures similar to azaspiro[4.5]decane, highlights the versatility of these compounds in synthesizing complex molecular architectures (El-Saghier et al., 2010).
Anticancer and Antidiabetic Applications
Research into the anticancer and antidiabetic potential of azaspiro[4.5]decane derivatives has yielded promising results. For example, a novel series of spirothiazolidines analogs demonstrated significant anticancer activities compared to the control against human breast carcinoma and liver carcinoma cell lines. Some compounds also showed higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications (Flefel et al., 2019).
Photophysical Studies and Sensor Applications
Studies on the fluorescence behavior of bioactive derivatives containing the imidazo[1,2-a]purine structure have revealed their potential as sensors of hydroxyl groups in microorganized systems. This research provides insight into the use of these compounds in detecting and analyzing biological and chemical environments (Wenska et al., 2006).
Innovative Solvent Systems
Research on the phase equilibria of "protected glycerol" derivatives, including 1,4-dioxaspiro[4.5]decane-2-methanol, offers fundamental data on their solubility in sustainable solvents. This research is crucial for designing alternative chemical processes and materials with reduced environmental impact (Melo et al., 2012).
properties
IUPAC Name |
4-[3-(1-methoxypropan-2-yl)imidazo[4,5-b]pyridin-2-yl]-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-17(15-28-2)26-19(24-18-7-6-12-23-21(18)26)8-5-9-20(27)25-13-14-29-22(16-25)10-3-4-11-22/h6-7,12,17H,3-5,8-11,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWIIEVDFSFLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=NC2=C1N=CC=C2)CCCC(=O)N3CCOC4(C3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane |
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